INY-03-041 (trihydrochloride) is a compound classified as a PROTAC (proteolysis-targeting chimera) designed to degrade specific proteins, particularly the AKT (protein kinase B) family of serine/threonine kinases. These kinases are integral to various cellular processes, including metabolism, cell survival, and proliferation. The compound is synthesized as a dihydrochloride salt to enhance its solubility and bioavailability for research applications .
The compound INY-03-041 is derived from Ipatasertib, a known AKT inhibitor. It functions by linking a ligand that targets the AKT protein with an E3 ligase ligand, facilitating the ubiquitination and subsequent degradation of the target protein. This mechanism positions INY-03-041 within the category of targeted protein degradation technologies, which are gaining traction in therapeutic development for cancer and other diseases .
The synthesis of INY-03-041 involves several key steps:
The synthesis process must be optimized for yield and purity, often requiring adjustments in reaction conditions such as temperature, solvent choice, and reaction time.
The molecular structure of INY-03-041 includes:
The compound's molecular formula and weight are critical for understanding its reactivity and interactions .
The primary reactions involving INY-03-041 include:
The reactions are influenced by factors such as pH, temperature, and the presence of other cellular components that may impact the efficiency of protein degradation.
INY-03-041 operates by recruiting the E3 ligase to AKT proteins through its designed structure. This recruitment leads to:
This mechanism effectively reduces AKT levels in cells, which can inhibit pathways associated with tumor growth and survival .
INY-03-041 has significant potential in cancer research due to its ability to target and degrade AKT proteins implicated in various malignancies. Its applications include:
CAS No.: 14970-71-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 1823362-29-3
CAS No.: 116296-75-4